molecular formula C12H18BrNO B13538510 3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine

3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine

Cat. No.: B13538510
M. Wt: 272.18 g/mol
InChI Key: LBBDCFOLDLZHBA-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and an amine group attached to a butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to a series of reactions, including acetylation, reduction, and amination, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine is unique due to its specific structural features, including the presence of a butane chain and an amine group. These features differentiate it from other similar compounds and contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-3-methylbutan-1-amine

InChI

InChI=1S/C12H18BrNO/c1-12(2,6-7-14)10-8-9(13)4-5-11(10)15-3/h4-5,8H,6-7,14H2,1-3H3

InChI Key

LBBDCFOLDLZHBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN)C1=C(C=CC(=C1)Br)OC

Origin of Product

United States

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